N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core, substituted with various functional groups such as ethyl, fluorophenyl, methyl, and oxadiazolylmethyl. The presence of these substituents imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Pyrazolopyridine Core: The pyrazolopyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminopyridine and hydrazine derivatives under acidic or basic conditions.
Oxadiazole Formation: The oxadiazolylmethyl group can be synthesized through the reaction of hydrazides with carboxylic acids or their derivatives, followed by cyclization to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N4-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interaction with Receptors: Modulating the activity of receptors on the cell surface or within cells.
Interference with DNA/RNA: Affecting the synthesis or function of nucleic acids, leading to changes in gene expression and cellular functions.
Comparison with Similar Compounds
N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can be compared with other similar compounds, such as:
Pyrazolopyrimidines: These compounds share a similar core structure but differ in the nature and position of substituents, leading to variations in their chemical and biological properties.
Pyridines: Pyridine-based compounds are widely studied for their antimicrobial and antiviral activities, and comparisons can be made based on their efficacy and mechanism of action[][7].
Conclusion
N~4~-ETHYL-1-(2-FLUOROPHENYL)-6-METHYL-N~4~-[(4-METHYL-1,2,5-OXADIAZOL-3-YL)METHYL]-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a versatile compound with significant potential in various fields of scientific research. Its unique structure and diverse chemical properties make it a valuable tool in the development of new materials, drugs, and industrial processes.
Properties
Molecular Formula |
C20H19FN6O2 |
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Molecular Weight |
394.4 g/mol |
IUPAC Name |
N-ethyl-1-(2-fluorophenyl)-6-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C20H19FN6O2/c1-4-26(11-17-13(3)24-29-25-17)20(28)14-9-12(2)23-19-15(14)10-22-27(19)18-8-6-5-7-16(18)21/h5-10H,4,11H2,1-3H3 |
InChI Key |
KLXXGLHBRJRHTR-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=NON=C1C)C(=O)C2=C3C=NN(C3=NC(=C2)C)C4=CC=CC=C4F |
Origin of Product |
United States |
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